![molecular formula C15H13FN4S B5763400 5-[(2-fluorobenzyl)thio]-1-(4-methylphenyl)-1H-tetrazole](/img/structure/B5763400.png)
5-[(2-fluorobenzyl)thio]-1-(4-methylphenyl)-1H-tetrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(2-fluorobenzyl)thio]-1-(4-methylphenyl)-1H-tetrazole, also known as ABT-199 or Venetoclax, is a small molecule inhibitor of B-cell lymphoma 2 (BCL-2) protein. BCL-2 is an anti-apoptotic protein that regulates cell death and survival. ABT-199 has been developed as a targeted therapy for the treatment of various types of cancer, including chronic lymphocytic leukemia (CLL) and acute myeloid leukemia (AML).
Mecanismo De Acción
BCL-2 is an anti-apoptotic protein that prevents programmed cell death by inhibiting the activity of pro-apoptotic proteins. 5-[(2-fluorobenzyl)thio]-1-(4-methylphenyl)-1H-tetrazole selectively binds to the hydrophobic groove of BCL-2 protein and inhibits its function, leading to the activation of pro-apoptotic proteins and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
5-[(2-fluorobenzyl)thio]-1-(4-methylphenyl)-1H-tetrazole has been shown to induce apoptosis in cancer cells with high levels of BCL-2 expression. In addition, 5-[(2-fluorobenzyl)thio]-1-(4-methylphenyl)-1H-tetrazole has been found to have minimal toxicity in normal cells and tissues. However, 5-[(2-fluorobenzyl)thio]-1-(4-methylphenyl)-1H-tetrazole has been associated with some adverse effects, such as neutropenia, thrombocytopenia, and gastrointestinal toxicity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-[(2-fluorobenzyl)thio]-1-(4-methylphenyl)-1H-tetrazole has several advantages for lab experiments, including its high selectivity for BCL-2 protein, potent anti-tumor activity, and synergistic effects with other chemotherapeutic agents. However, 5-[(2-fluorobenzyl)thio]-1-(4-methylphenyl)-1H-tetrazole has some limitations, such as its low solubility in aqueous solutions and its potential for drug resistance.
Direcciones Futuras
For 5-[(2-fluorobenzyl)thio]-1-(4-methylphenyl)-1H-tetrazole research include the development of new formulations to improve its solubility and bioavailability, the identification of biomarkers to predict response to 5-[(2-fluorobenzyl)thio]-1-(4-methylphenyl)-1H-tetrazole therapy, and the exploration of its potential for combination therapy with other targeted agents. In addition, further studies are needed to better understand the mechanisms of drug resistance and to develop strategies to overcome it.
In conclusion, 5-[(2-fluorobenzyl)thio]-1-(4-methylphenyl)-1H-tetrazole is a promising targeted therapy for the treatment of CLL and AML. Its selective inhibition of BCL-2 protein and potent anti-tumor activity make it a valuable addition to the arsenal of cancer therapies. Ongoing research is needed to further optimize its use and to explore its potential for other types of cancer.
Métodos De Síntesis
5-[(2-fluorobenzyl)thio]-1-(4-methylphenyl)-1H-tetrazole is synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the preparation of a key intermediate, 5-(2-fluorobenzylthio)-1H-tetrazole, which is then coupled with 4-methylphenylboronic acid to form 5-[(2-fluorobenzyl)thio]-1-(4-methylphenyl)-1H-tetrazole. The final product is obtained through purification and crystallization steps.
Aplicaciones Científicas De Investigación
5-[(2-fluorobenzyl)thio]-1-(4-methylphenyl)-1H-tetrazole has been extensively studied in preclinical and clinical trials for the treatment of CLL and AML. In vitro studies have shown that 5-[(2-fluorobenzyl)thio]-1-(4-methylphenyl)-1H-tetrazole induces apoptosis in cancer cells by selectively binding to BCL-2 protein and inhibiting its anti-apoptotic function. 5-[(2-fluorobenzyl)thio]-1-(4-methylphenyl)-1H-tetrazole has also been found to have synergistic effects when combined with other chemotherapeutic agents, such as rituximab and idarubicin. In clinical trials, 5-[(2-fluorobenzyl)thio]-1-(4-methylphenyl)-1H-tetrazole has shown promising results in patients with relapsed or refractory CLL and AML.
Propiedades
IUPAC Name |
5-[(2-fluorophenyl)methylsulfanyl]-1-(4-methylphenyl)tetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN4S/c1-11-6-8-13(9-7-11)20-15(17-18-19-20)21-10-12-4-2-3-5-14(12)16/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGRNAZGPTDMTFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=N2)SCC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(2-fluorobenzyl)sulfanyl]-1-(4-methylphenyl)-1H-tetrazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thio}-4-pyrimidinol](/img/structure/B5763320.png)
![2-(1,3-benzothiazol-2-ylthio)-N'-[(5-ethyl-2-thienyl)methylene]acetohydrazide](/img/structure/B5763333.png)
![1,1'-[2,5-dimethyl-1-(3-nitrophenyl)-1H-pyrrole-3,4-diyl]diethanone](/img/structure/B5763344.png)
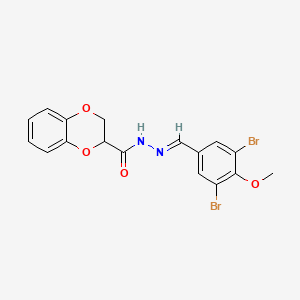
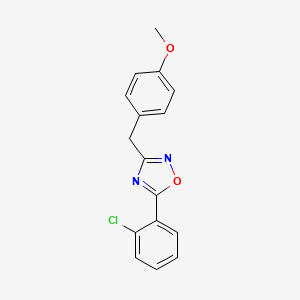
![1-[2-(2-naphthyloxy)ethyl]piperidine](/img/structure/B5763372.png)
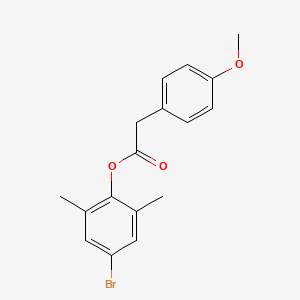
![2-(2-chlorophenyl)-5-[(2-phenylethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B5763384.png)
![methyl 2-({[(4-methoxyphenyl)amino]carbonyl}amino)benzoate](/img/structure/B5763394.png)
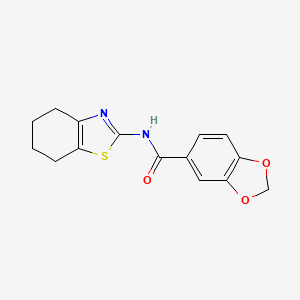
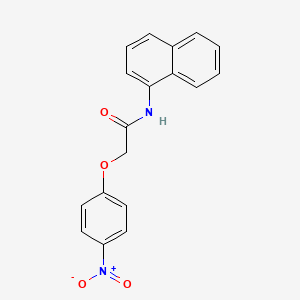
![1-(4-methoxyphenyl)-2-[4-(3-methylbutanoyl)-1-piperazinyl]ethanone](/img/structure/B5763420.png)
![{2-[(dimethylamino)methylene]cyclohexylidene}malononitrile](/img/structure/B5763422.png)
![5-phenyl-4-[4-(phenylsulfonyl)-1-piperazinyl]thieno[2,3-d]pyrimidine](/img/structure/B5763427.png)